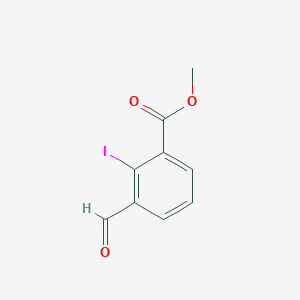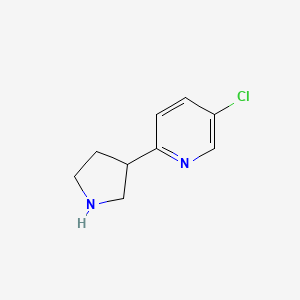
5-Chloro-2-(pyrrolidin-3-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(pyrrolidin-3-YL)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a pyrrolidine ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-3-YL)pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with a pyrrolidine derivative in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(pyrrolidin-3-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrolidine rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-2-(pyrrolidin-3-YL)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Lacks the pyrrolidine ring, making it less versatile in certain applications.
5-Chloro-2-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its chemical and biological properties.
2-(Pyrrolidin-3-YL)pyridine:
Uniqueness
5-Chloro-2-(pyrrolidin-3-YL)pyridine is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11ClN2 |
|---|---|
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
5-chloro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2 |
Clave InChI |
SSNXXKOFKRCATL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


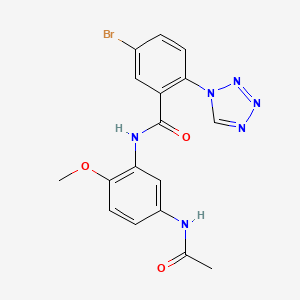
![3,4,4,6-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15172816.png)
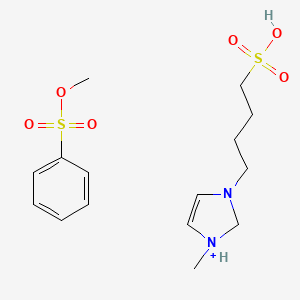
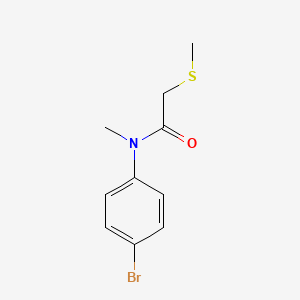
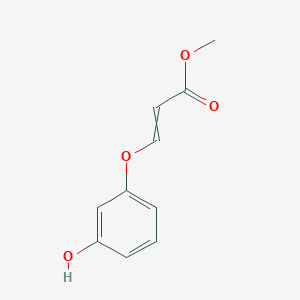
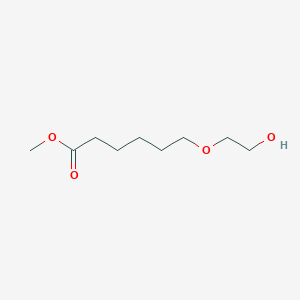
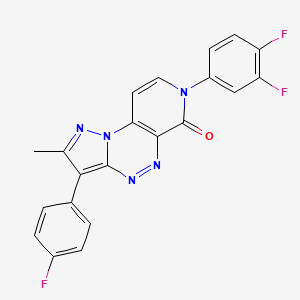
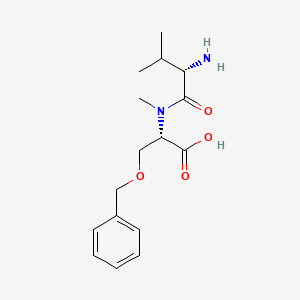
![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
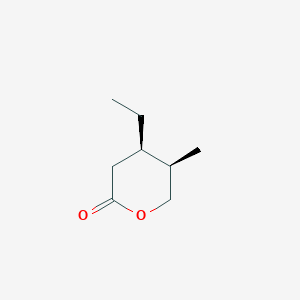
![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)
![N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15172903.png)
![1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B15172909.png)
